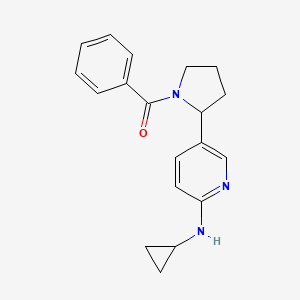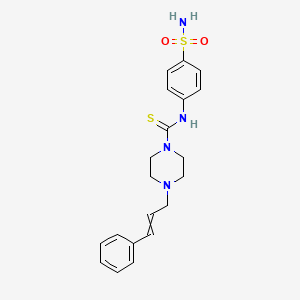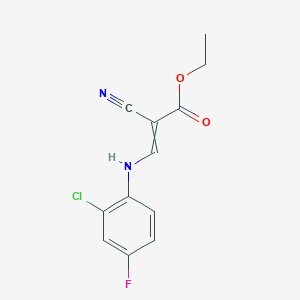
Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-keto esters and hydroxylamine derivatives.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors. The isoxazole ring may also participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)methyl-3-methylbenzoic acid
- 3-((tert-Butoxycarbonyl)amino)methylbenzoic acid
- 4-((tert-Butoxycarbonyl)amino)methylcyclohexanecarboxylic acid
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate is unique due to its isoxazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other Boc-protected compounds. The presence of the isoxazole ring allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H16N2O5 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
methyl 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H16N2O5/c1-6-7(8(18-13-6)9(14)16-5)12-10(15)17-11(2,3)4/h1-5H3,(H,12,15) |
InChI Key |
ZXZZVTREINJNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


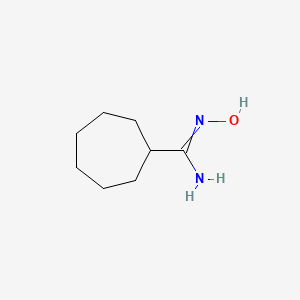
![N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11819291.png)
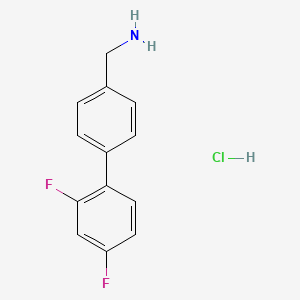

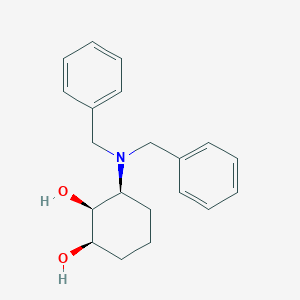
![N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11819315.png)

![(1S,6R)-3-benzyl-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B11819324.png)
![2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B11819326.png)
